2-[5-(6-chloro-4H-1,3-benzodioxin-8-yl)-4,5-dihydro-1H-pyrazol-3-yl]-5-methoxyphenol
Overview
Description
2-[5-(6-chloro-4H-1,3-benzodioxin-8-yl)-4,5-dihydro-1H-pyrazol-3-yl]-5-methoxyphenol is a useful research compound. Its molecular formula is C18H17ClN2O4 and its molecular weight is 360.8 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 360.0876847 g/mol and the complexity rating of the compound is 506. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis and Characterization
- The synthesis and characterization of compounds involving pyrazole rings and methoxyphenol groups have been reported, indicating their potential in various scientific applications, including antitumor, antimicrobial, and antibacterial activities. For instance, the synthesis of novel 1,3,5-trisubstituted 2-pyrazoline derivatives containing thiophene and benzodioxol moieties has been explored for potential antitumor agents, showing remarkable activity toward certain cancer cell lines (Insuasty et al., 2012).
Antimicrobial and Antibacterial Activities
- Studies on compounds with pyrazole and methoxyphenol functionalities reveal moderate to significant antimicrobial and antibacterial activities. For example, the synthesis and antibacterial activity assessment of 2-[1-(5-chloro-2-methoxy-phenyl)-5-methyl-1H-pyrazol-4-yl]-5-(substituted-phenyl)-[1,3,4]oxadiazoles have been conducted, highlighting the potential of these compounds in developing new antibacterial agents (Rai et al., 2009).
Antitumor Activities
- Research into the synthesis of pyrazoline derivatives for antitumor applications has identified several compounds with promising activities against various cancer cell lines. This includes the study of 1-substituted 3-aryl-5-aryl(hetaryl)-2-pyrazolines, underscoring the role of these compounds in cancer chemotherapy (Insuasty et al., 2012).
Molecular Docking and Quantum Chemical Calculations
- Molecular docking and quantum chemical calculations on similar compounds have been performed to understand their structure-activity relationships and potential biological effects. This includes studies on the molecular structure, spectroscopic data, and the prediction of molecular docking results to assess biological effects (Viji et al., 2020).
Properties
IUPAC Name |
2-[5-(6-chloro-4H-1,3-benzodioxin-8-yl)-4,5-dihydro-1H-pyrazol-3-yl]-5-methoxyphenol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClN2O4/c1-23-12-2-3-13(17(22)6-12)15-7-16(21-20-15)14-5-11(19)4-10-8-24-9-25-18(10)14/h2-6,16,21-22H,7-9H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJVQYXNXKQVDCA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C2=NNC(C2)C3=CC(=CC4=C3OCOC4)Cl)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClN2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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